Flavone base + 3O, C-Pen, C-Pen
Description
Overview of Flavonoids and Flavones as Natural Products
Flavonoids represent a large and varied class of polyphenolic compounds that are abundant in the plant kingdom. nih.govnih.gov These plant secondary metabolites are responsible for a wide array of functions, including providing color to flowers and fruits and protecting plants from various stresses. nih.govadv-bio.com The fundamental structure of a flavonoid is a fifteen-carbon skeleton, which consists of two benzene (B151609) rings (A and B) connected by a three-carbon heterocyclic C ring. nih.govmdpi.com
Flavones are a major subgroup of flavonoids. nih.gov Their chemical structure is distinguished by a double bond between the second and third carbons in the C ring. nih.govwikipedia.org Found widely in leaves, flowers, and fruits, often as glycosides, prominent examples of flavones include luteolin (B72000) and apigenin (B1666066). nih.gov Common dietary sources of flavones include celery, parsley, red peppers, and chamomile. nih.govhealthline.commedicalnewstoday.com
Unique Structural Features of Flavone (B191248) C-Glycosides
The attachment of sugar molecules to the flavonoid core, a process known as glycosylation, is a frequent modification that influences the compound's properties. tandfonline.com
Flavonoid glycosides can be categorized into two main types based on the linkage between the sugar and the non-sugar part (aglycone): O-glycosides and C-glycosides. tandfonline.comresearchgate.net O-glycosides are more common and feature a sugar molecule linked to the flavonoid structure through an oxygen atom. nih.govresearchgate.net This C-O bond is susceptible to being broken down by acids or enzymes. nih.govresearchgate.net
In contrast, C-glycosides have a direct carbon-carbon (C-C) bond between the sugar and the flavonoid core, typically at the C-6 or C-8 position of the A ring. researchgate.netnih.gov This C-C bond is significantly more resistant to this type of chemical breakdown, which enhances the stability of the molecule. nih.govresearchgate.netnih.gov
Flavone C-glycosides are widely found in the plant world. researchgate.net They are particularly common in cereal crops like wheat. nih.gov These compounds can be further classified based on the number of sugar units attached, such as mono-C-glycosylflavonoids and di-C-glycosylflavonoids. nih.gov
Positioning of "Flavone base + 3O, C-Pen, C-Pen" within Flavone C,C-Diglycoside Research
The chemical name "this compound" describes a specific type of flavone C,C-diglycoside. nih.govmassbank.jp The "Flavone base" refers to the core flavone structure. "+ 3O" indicates the presence of three additional oxygen atoms, likely as hydroxyl (-OH) groups attached to the flavone skeleton. "C-Pen, C-Pen" signifies that two pentose (B10789219) (five-carbon) sugar units are attached to the flavone base through C-C bonds. nih.govnih.gov
This compound is of interest to researchers studying the diverse structures and potential activities of flavone C,C-diglycosides. nih.govtandfonline.com The specific arrangement of the hydroxyl groups and the attachment points of the pentose sugars are key determinants of its chemical properties and biological significance. nih.gov
Academic Research Landscape of Flavone Analogs and Hybrids
The study of flavones extends to the creation and investigation of synthetic analogs and hybrid molecules. researchgate.netnih.gov This research aims to explore and potentially enhance the natural properties of these compounds. Key areas of this research include:
Structure-Activity Relationship (SAR) Studies: A primary focus is to understand how the chemical structure of a flavonoid influences its biological activity. nih.govacs.org This knowledge is crucial for designing new compounds with specific desired effects.
Synthesis of Novel Analogs: Researchers chemically modify the basic flavone structure to create new variations. nih.gov
Development of Hybrid Molecules: This involves combining the flavone structure with other biologically active molecules to create new hybrid compounds with potentially enhanced or novel properties. researchgate.net
The investigation into naturally occurring flavone C,C-diglycosides like "this compound" contributes to the broader understanding of how structural modifications, such as glycosylation, impact the function of this important class of natural products. researchgate.netresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C25H26O13 |
|---|---|
Molecular Weight |
534.5 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis(3,4,5-trihydroxyoxan-2-yl)chromen-4-one |
InChI |
InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2 |
InChI Key |
LDVNKZYMYPZDAI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |
Origin of Product |
United States |
Advanced Methodologies for Characterization of Flavone C,c Diglycosides
Chromatographic Separation Techniques
Effective separation is a prerequisite for the accurate characterization of individual flavone (B191248) C,C-diglycosides from intricate mixtures. Modern liquid chromatography techniques offer the high resolution required to separate these structurally similar isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoid glycosides. nih.govyoutube.com Its application is crucial for separating complex mixtures found in natural product extracts. The method utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase under high pressure, allowing for the separation of individual components. youtube.com
For flavone C,C-diglycosides, reversed-phase columns, particularly C18, are most commonly employed. researchgate.net Gradient elution systems, typically involving a mixture of an aqueous solvent (often containing an acid like formic or phosphoric acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, are used to achieve effective separation. nih.govresearchgate.net Detection is commonly performed using a Photodiode Array (PDA) detector, which provides UV spectra for the eluted peaks, aiding in the preliminary identification of flavonoid classes. researchgate.net
One study on Viola yedoensis utilized an Accela HPLC system with a Hypersil Gold C18 column for separation, demonstrating a typical application for these compounds. researchgate.net
Table 1: Example of HPLC Conditions for Flavone C,C-Diglycoside Analysis in Viola yedoensis
| Parameter | Condition |
|---|---|
| System | Accela HPLC with PDA detector |
| Column | Hypersil Gold C18 (50 mm × 2.1 mm, 1.9 µm) |
| Mobile Phase | A: Acetonitrile; B: Water |
| Flow Rate | Not specified |
| Column Temp. | 30 °C |
| Detection | PDA |
Data sourced from a study on Viola yedoensis. researchgate.net
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, improved sensitivity, and substantially shorter analysis times. This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.
UPLC is particularly advantageous for analyzing the complex flavonoid profiles in plant extracts or commercial products. mdpi.comnih.gov The enhanced separation power allows for better resolution of isomeric C-glycosides, which often co-elute in standard HPLC systems. A study aimed at authenticating commercial lemonade employed a UPLC system to identify and quantify five different flavonoid glycosides, showcasing the technique's efficiency. mdpi.comnih.gov The method utilized a Waters BEH C18 column and a rapid gradient elution with 0.2% formic acid and acetonitrile, completing the analysis in under 15 minutes. mdpi.com
Table 2: UPLC Method for Flavonoid Glycoside Separation
| Parameter | Condition |
|---|---|
| System | Shimadzu UPLC |
| Column | Waters BEH C18 (2.1 × 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.2% Formic Acid; B: Acetonitrile |
| Gradient | 10% B (0-1 min), 10-40% B (1-10 min), 40-95% B (10-13 min) |
| Flow Rate | 0.2 mL/min |
| Column Temp. | 40 °C |
Data sourced from a study on commercial lemonade. mdpi.com
Preparative Scale Chromatography for Isolation
While analytical HPLC and UPLC are used for identification and quantification, preparative scale chromatography is necessary to isolate sufficient quantities of pure compounds for comprehensive structural elucidation (e.g., by NMR spectroscopy) and bioactivity studies. Preparative HPLC (prep-HPLC) is a powerful tool for this purpose due to its high efficiency and recovery rates. nih.gov
Often, a multi-step strategy is employed. An initial fractionation of the crude extract may be performed using techniques like Medium-Pressure Liquid Chromatography (MPLC) or High-Speed Counter-Current Chromatography (HSCCC). nih.govnih.gov These methods can handle larger sample loads and provide partially purified fractions. These fractions are then subjected to final purification by prep-HPLC to yield pure compounds. nih.govnih.gov A study on the leaves of Ficus microcarpa successfully used a combination of MPLC, HSCCC, and prep-HPLC to isolate four flavone C-glycosides, including orientin (B1677486) and vitexin (B1683572), with purities exceeding 92%. nih.govnih.gov
Table 3: Preparative Isolation of Flavone C-Glycosides from Ficus microcarpa
| Compound | Yield (mg) | Purity (%) |
|---|---|---|
| Orientin | 1.2 | 97.28 |
| Isovitexin-3″-O-glucopyranoside | 4.5 | 97.20 |
| Isovitexin (B1672635) | 3.3 | 92.23 |
| Vitexin | 1.8 | 98.40 |
Data sourced from a study on Ficus microcarpa. nih.govnih.gov
High-Resolution Mass Spectrometry for Structural Fingerprinting
Mass spectrometry (MS) is an indispensable tool for the structural characterization of flavonoids. nih.gov When coupled with liquid chromatography, it provides molecular weight information and detailed structural insights through fragmentation analysis.
Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (LC-ESI-QTOF-MS/MS)
The coupling of liquid chromatography with electrospray ionization (ESI) and a Quadrupole Time-of-Flight (QTOF) mass analyzer is a potent combination for flavonoid analysis. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the determination of the molecular weight.
QTOF mass spectrometers provide high-resolution and accurate mass measurements, which enable the determination of the elemental composition of the parent ion and its fragments with high confidence. nih.gov This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas, such as differentiating acyl groups from sugar moieties. nih.gov The MS/MS functionality of a QTOF instrument allows for the selection of a specific parent ion, its fragmentation, and the high-resolution analysis of the resulting product ions, providing a detailed structural fingerprint.
Multi-Stage Mass Spectrometry (MSn) for Fragmentation Analysis
The analysis of flavone C,C-diglycosides is particularly challenging due to the stability of the C-C bond and the complexity of sugar fragmentation. nih.govresearchgate.net Multi-stage mass spectrometry (MSⁿ), typically performed using an ion trap (IT) analyzer, is highly effective for elucidating these complex structures. nih.govmdpi.comnih.gov An ion trap can sequentially isolate and fragment ions, allowing for a detailed breakdown of the molecule (MS², MS³, MS⁴, etc.). mdpi.comnih.gov
In the negative ion mode, flavone di-C-glycosides exhibit characteristic fragmentation patterns. The initial MS² spectrum often shows neutral losses corresponding to water (-18 u), C₄H₈O₄ (-120 u), and C₃H₆O₃ (-90 u) from the sugar units. nih.gov Subsequent MS³ fragmentation of a key ion, such as the [M-H-120]⁻ ion, can reveal further structural details. nih.gov A key diagnostic fragmentation pathway involves cross-ring cleavages of the sugar moieties. For instance, the presence of a base peak corresponding to the ⁰,²X⁻ ion in MS³ spectra can be used as a diagnostic marker for the flavone aglycone. nih.gov These hierarchical fragmentation patterns allow analysts to deduce the nature of the sugars (e.g., hexose (B10828440) vs. pentose) and their attachment positions at C-6 and C-8 of the flavone core. nih.govresearchgate.net
Table 4: Common MSⁿ Fragmentation Patterns of Apigenin (B1666066) di-C-glycosides (Negative Ion Mode)
| Fragmentation Step | Precursor Ion | Key Product Ions / Neutral Losses | Structural Information |
|---|---|---|---|
| MS² | [M-H]⁻ | [M-H-90]⁻, [M-H-120]⁻ | Loss of sugar fragments (C₃H₆O₃, C₄H₈O₄) |
| MS³ | [M-H-120]⁻ | [M-H-120-90]⁻, [M-H-120-120]⁻ | Further fragmentation of the remaining sugar |
| MS³ | [M-H-120]⁻ | ⁰,²X₁⁻, ⁰,²X₂⁻ (Base Peak) | Diagnostic ion for the flavone aglycone |
Fragmentation patterns based on studies of Viola yedoensis. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and powerful analytical technique for the complete structural elucidation of natural products, including the complex architecture of flavone C,C-diglycosides. numberanalytics.com Its ability to provide detailed information about molecular structure, stereochemistry, and conformation makes it indispensable in natural products chemistry. numberanalytics.com For flavone C,C-diglycosides, where two sugar moieties are directly attached to the flavone core through resilient carbon-carbon bonds, NMR spectroscopy allows for the unambiguous determination of the aglycone structure, the identity and location of the glycosyl units, and their stereochemical arrangement. nih.govanalis.com.my The structural determination of these compounds is often achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govmdpi.com
The complexity of flavone C,C-diglycoside structures often presents challenges, such as rotational isomerism around the C-C glycosidic bond, which can lead to signal duplication or broadening in NMR spectra. researchgate.netresearchgate.net Researchers have developed advanced methodologies, such as performing NMR measurements at varying temperatures, to overcome these issues. For instance, acquiring spectra at elevated temperatures (e.g., 70-90°C) can cause the coalescence of signals from different rotamers, simplifying the spectrum and aiding in structural confirmation. nih.govresearchgate.net
1D and 2D NMR Experiments (e.g., COSY, HSQC, HMBC, NOESY)
A comprehensive suite of 1D and 2D NMR experiments is required for the complete assignment of all proton and carbon signals in flavone C,C-diglycosides. mdpi.comscispace.com
1D NMR (¹H and ¹³C): The initial analysis begins with 1D NMR experiments.
¹H NMR: The proton NMR spectrum provides crucial initial information. It reveals characteristic signals for the flavone skeleton, such as protons on the A and B rings, and the H-3 proton. analis.com.my It also shows signals for the glycosyl moieties, most notably the anomeric protons (H-1"), whose chemical shifts and coupling constants offer preliminary insights into the nature and configuration of the sugars. mdpi.comresearchgate.net
¹³C NMR: The carbon NMR spectrum, often acquired with the assistance of DEPT (Distortionless Enhancement by Polarization Transfer) experiments to differentiate between CH, CH₂, and CH₃ groups, shows the total number of carbons in the molecule. analis.com.myoup.com The chemical shifts of the carbonyl carbon (C-4), the carbons of the C-ring, and the aromatic carbons help identify the flavone aglycone type. analis.com.mynih.gov
2D NMR: Two-dimensional NMR experiments are essential for establishing connectivity between atoms. rsc.org
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the same spin system. numberanalytics.com It is invaluable for tracing the proton connections within each sugar unit (e.g., from the anomeric proton H-1" through H-6") and for establishing the substitution pattern of the aromatic A and B rings of the flavone core. mdpi.comresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). numberanalytics.com It is a highly sensitive technique used to assign the carbon signals for all protonated carbons in both the aglycone and the sugar moieties, effectively mapping the proton assignments onto the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical tool for assembling the final structure of flavone C,C-diglycosides. rsc.org It detects long-range correlations (typically over two to three bonds) between protons and carbons. numberanalytics.com These correlations are fundamental for:
Connecting Glycosyl Units to the Aglycone: HMBC correlations between the anomeric protons (H-1") of the sugar units and the carbons of the flavone A-ring (e.g., C-6 or C-8) definitively establish the C-glycosylation sites. mdpi.commdpi.com For example, a correlation from the anomeric proton of a glucose unit to C-6 of the flavone confirms a 6-C-glucoside linkage.
Assigning Quaternary Carbons: It allows for the assignment of non-protonated carbons, such as the carbonyl carbon (C-4) and other substituted aromatic carbons, by observing their correlations with nearby protons. scispace.com
Linking Glycosides in Diglycosides: In C,C-diglycosides, it helps confirm the attachment points of both sugar units. For instance, in a 6,8-di-C-glycoside, HMBC will show correlations from one anomeric proton to C-6 and C-5/C-7, and from the other anomeric proton to C-8 and C-7/C-9.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close spatial proximity, regardless of whether they are connected through bonds. numberanalytics.com NOESY is crucial for determining the relative stereochemistry and conformation. For example, correlations between protons of a glycosyl unit and protons of the flavone aglycone can confirm the spatial orientation of the sugar relative to the flavonoid core. mdpi.com
The following table provides an illustrative example of ¹H and ¹³C NMR data assignments for a representative flavone C,C-diglycoside, Shaftoside, which is an apigenin 6-C-arabinoside 8-C-glucoside.
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 | 164.5 | - | - |
| 3 | 103.2 | 6.80 (s) | C-2, C-4, C-1' |
| 4 | 182.8 | - | - |
| 5 | 161.8 | - | - |
| 6 | 109.5 | - | - |
| 7 | 160.9 | - | - |
| 8 | 105.4 | - | - |
| 9 | 157.0 | - | - |
| 10 | 104.5 | - | - |
| 1' | 122.0 | - | - |
| 2', 6' | 129.2 | 7.90 (d, 8.5) | C-2, C-4' |
| 3', 5' | 116.5 | 6.95 (d, 8.5) | C-1', C-4' |
| 4' | 161.7 | - | - |
| Arabinose at C-6 | |||
| 1'' | 75.2 | 4.85 (d, 9.5) | C-5, C-6, C-7 |
| 2'' | 71.5 | 4.20 (t, 9.0) | C-1'', C-3'' |
| Glucose at C-8 | |||
| 1''' | 74.8 | 4.95 (d, 10.0) | C-7, C-8, C-9 |
| 2''' | 79.5 | 4.15 (t, 9.5) | C-1''', C-3''' |
Note: The chemical shift values are examples and can vary slightly depending on the solvent and experimental conditions.
Stereochemical Assignment of Glycosyl Moieties
Determining the stereochemistry of the glycosyl units is a critical step in the complete characterization of flavone C,C-diglycosides. This involves establishing the configuration (D or L) of the sugar and the anomeric configuration (α or β) of the glycosidic linkage.
Anomeric Configuration (α vs. β): The anomeric configuration is primarily determined from the ¹H NMR spectrum by analyzing the coupling constant between the anomeric proton (H-1") and the proton at C-2" (³J(H-1",H-2")). mdpi.com
A large coupling constant, typically in the range of 7-10 Hz, is characteristic of a trans-diaxial relationship between H-1" and H-2", indicating a β-configuration for sugars like glucose and xylose. mdpi.com
A small coupling constant, usually around 1-4 Hz, indicates a cis (axial-equatorial or equatorial-axial) relationship, which is characteristic of an α-configuration .
Determination of Absolute Configuration (D vs. L): While NMR is powerful for determining relative stereochemistry, establishing the absolute configuration (D or L form) of the sugars often requires additional steps. This is typically achieved by acid hydrolysis of the glycoside to release the individual monosaccharides, followed by chromatographic analysis (e.g., GC-MS) of their chiral derivatives, which are then compared with authentic standards. mdpi.com
Synthetic Strategies and Chemical Modification of Flavone C,c Diglycoside Scaffolds
Chemical Synthesis of Flavone (B191248) C-Glycosides and Their Derivatives
The synthesis of flavone C-glycosides is a challenging endeavor due to the need for precise control over regioselectivity and stereoselectivity in forming the durable carbon-carbon bond between the flavone aglycone and the sugar moiety.
The formation of the C-glycosyl bond is the pivotal step in the synthesis of these natural products. One prominent chemical method involves a regio- and stereoselective O- to C-glycosyl rearrangement. In this approach, C-glucosyl phloroacetophenone derivatives serve as key intermediates. nih.gov These intermediates can then undergo an Aldol condensation with an appropriately substituted benzaldehyde (B42025) to form C-glucosylchalcones. Subsequent cyclization, often using iodine in dimethyl sulfoxide (B87167) (I₂-DMSO), constructs the flavone core. nih.gov This strategy has been successfully applied to the total synthesis of several 8-C-glucosylflavones, including orientin (B1677486) and isoswertiajaponin. nih.gov
In addition to purely chemical methods, enzymatic and chemoenzymatic strategies have emerged as powerful alternatives. In major cereal crops like rice and wheat, flavone C-glycosides are synthesized via a distinct pathway involving 2-hydroxyflavanone (B13135356) intermediates. nih.gov An enzyme identified as a UDP-glucose-dependent C-glucosyltransferase (CGT) catalyzes the C-glucosylation of these precursors. nih.gov The resulting 2-hydroxyflavanone-C-glucosides are unstable and are subsequently converted to the final flavone C-glycosides by a dehydratase enzyme, which selectively yields the 6-C-glucoside product in planta. nih.gov This biocatalytic approach offers high selectivity and avoids the use of harsh reagents.
Once the core flavone C-glycoside scaffold is obtained, derivatization of the peripheral hydroxyl groups on both the flavone and sugar units offers a powerful tool to modulate physicochemical and biological properties. nih.gov These modifications can address challenges such as poor solubility and limited bioavailability. nih.govnih.gov
Common derivatization strategies include:
Alkylation and Acylation: The hydroxyl groups can be converted to ethers (alkylation) or esters (acylation). nih.govlibretexts.org For example, the methylation of orientin derivatives with dimethyl sulfate (B86663) has been used to synthesize parkinsonin A (5-methyl orientin) and parkinsonin B (5,7-dimethyl orientin). nih.gov Structure-activity relationship studies have shown that alkylation of the 3-hydroxyl group in flavonols can increase antiproliferative activity. nih.gov
Conversion to Acetamides: A strategy to improve bioavailability involves the conversion of hydroxyl groups into acetamides. This modification has been applied to flavonoids like quercetin (B1663063) and luteolin (B72000), resulting in derivatives with significantly improved bioavailability profiles while retaining antioxidant properties. nih.gov
The following table summarizes examples of derivatization on flavone scaffolds.
| Parent Flavonoid | Reagents | Derivative | Purpose/Outcome |
| Orientin Derivatives | Dimethyl sulfate | Parkinsonin A, Parkinsonin B | Synthesis of natural 8-C-glucosylflavones nih.gov |
| Quercetin, Apigenin (B1666066), Luteolin | Chloroacetamide, K₂CO₃, NaI | Flavonoid Acetamides | Improved bioavailability nih.gov |
| Kaempferol (B1673270), Chrysin (B1683763) | Propargyl bromide, Azide derivatives | 1,2,3-Triazole Hybrids | Enhanced antiproliferative activity nih.gov |
Design and Synthesis of Flavone Analogues
Beyond the derivatization of known natural products, the design and synthesis of novel flavone analogues aim to explore new chemical spaces and optimize biological activity through rational, structure-guided approaches.
Structure-activity relationship (SAR) studies are crucial for the rational design of flavone analogues. By understanding how specific structural features influence a molecule's interaction with a biological target, modifications can be introduced to enhance desired properties. sysrevpharm.orgmdpi.com For instance, molecular docking studies can predict the binding interactions of designed ligands with a target enzyme, guiding the synthesis of the most promising candidates. nih.gov
Key findings from SAR studies include:
The presence of electron-withdrawing groups on the B-ring can enhance the anti-inflammatory activity of flavone derivatives. sysrevpharm.org
For inhibiting certain protein kinases, the pattern of hydroxyl groups on the flavone rings is critical, as they act as hydrogen bond donors and acceptors in the enzyme's ATP-binding pocket. nih.gov
Modifications at the C-7 position of the flavanone (B1672756) A-ring with bulkier substituents have been explored to improve inhibitory effects against human colon carcinoma cell lines. mdpi.com
Scaffold hopping is an innovative strategy in drug discovery where the core structure (scaffold) of a known active molecule is replaced by a different, often structurally distinct, core that maintains a similar three-dimensional arrangement of key functional groups. nih.govresearchgate.net This approach can lead to the discovery of novel classes of compounds with improved properties, such as enhanced potency, better selectivity, or novel intellectual property.
A notable application of this strategy involved replacing the flavone scaffold with a 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one core. nih.gov This led to the discovery of potent anticancer agents that function as selective human topoisomerase IIα (hTopoIIα) catalytic inhibitors, with several compounds proving more potent than the established drug etoposide. nih.gov Similarly, a scaffold hopping approach starting from a flavone scaffold was used to develop potent and selective inhibitors of the protein kinase CK2A2 with favorable properties for activity in the central nervous system (CNS). nih.gov
The table below presents examples of novel scaffolds derived from flavones.
| Original Scaffold | Hopped Scaffold | Resulting Activity |
| Flavone | 2-aryl-4H-pyrido[1,2-a]pyrimidin-4-one | Potent and selective hTopoIIα inhibition nih.gov |
| Flavone | Quinazolinone / Aurone | Potent and selective CK2A2 inhibition for CNS activity nih.gov |
Molecular Hybridization Strategies Incorporating Flavone Scaffolds
Molecular hybridization involves covalently linking two or more distinct pharmacophores (bioactive structural units) to create a single hybrid molecule. mdpi.comresearchgate.net This strategy aims to produce compounds with dual or synergistic modes of action, potentially overcoming drug resistance, improving potency, and reducing side effects. The flavone scaffold is an attractive component for such hybrids due to its wide range of biological activities. nih.gov
Several successful hybridization strategies have been reported:
Flavone-Triazole Hybrids: New hybrid compounds of chrysin and kaempferol have been synthesized by coupling their hydroxyl groups with functionalized 1,2,3-triazole moieties. These hybrids demonstrated significant antiproliferative effects across a panel of human cancer cell lines. nih.gov The 1,2,3-triazole ring is a valuable linker as it is stable and not typically protonated at physiological pH. mdpi.com
Flavone-Piperazine Hybrids: Through a Mannich reaction, piperazine (B1678402) moieties have been introduced at the 8-position of the flavone core. One such hybrid, bearing a thiophen-2-ylmethyl substituent, showed excellent inhibitory activity against poly (ADP-ribose) polymerase-1 (PARP-1), making it a promising lead for cancer therapy. mdpi.com
These strategies highlight the versatility of the flavone scaffold as a building block for creating complex molecules with tailored therapeutic profiles. nih.govmdpi.com
Flavone-1,2,3-Triazole Hybrids via Click Chemistry
The creation of hybrid molecules incorporating both a flavone and a 1,2,3-triazole moiety is a prominent strategy in medicinal chemistry. nih.govmdpi.com This is largely due to the triazole ring's metabolic stability and its own association with a range of biological activities. nih.gov The synthesis of these hybrids is efficiently achieved through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." nih.govencyclopedia.pub This reaction typically involves the 1,3-dipolar cycloaddition of a terminal alkyne and an azide, catalyzed by copper(I), to form a 1,4-disubstituted 1,2,3-triazole. nih.govencyclopedia.pub
The general synthetic approach begins with the modification of a parent flavone, such as chrysin or kaempferol, to introduce a propargyl group (an alkyne functional group). mdpi.com This is often accomplished by reacting the flavone with propargyl bromide. mdpi.commdpi.com The resulting O-propargyl flavone derivative is then subjected to a click reaction with a selected azide. mdpi.com
A common method for carrying out the click reaction involves the in situ generation of Cu(I) from copper(II) sulfate using a reducing agent like sodium ascorbate. nih.govencyclopedia.pub This method is often preferred over using Cu(I) salts directly, which may require a stabilizing base. nih.gov Other copper catalysts, such as copper(I) iodide, are also effectively used. encyclopedia.pubmdpi.com The reactions are typically performed at room temperature in various solvent systems, leading to the desired flavone-1,2,3-triazole hybrids in high yields. encyclopedia.pub
For instance, chrysin has been used as a starting block to create hybrids. mdpi.commdpi.com After propargylation, the derivative can be reacted with various benzyl (B1604629) azides to form chrysin-triazole hybrids. mdpi.com These synthetic strategies have been employed to produce a wide array of flavone hybrids linked to a 1,2,3-triazole ring, including those derived from chalcones, flavanones, and flavonols, which have been investigated for numerous biological activities. nih.govnih.gov
Table 1: Examples of Flavone-1,2,3-Triazole Hybrid Synthesis
| Parent Flavone | Reagents for Modification | Key Reaction Type | Resulting Hybrid Type |
| Chrysin | Propargyl bromide, Benzyl azides, Copper(I) iodide | O-propargylation, Click Chemistry (CuAAC) | Chrysin-benzyl-1,2,3-triazole hybrids mdpi.commdpi.com |
| Kaempferol | Propargyl bromide, Substituted benzyl azides, Copper catalysts | O-propargylation, Click Chemistry (CuAAC) | Kaempferol-1,2,3-triazole hybrids mdpi.com |
| Hesperetin | Propargyl bromide, Benzyl azides, Copper sulfate/sodium ascorbate | O-propargylation, Click Chemistry (CuAAC) | Hesperetin-1,2,3-triazole hybrids nih.gov |
Flavone-Antibiotic and Antimicrobial Adjuvant Hybrids
The hybridization of flavones with established antibiotics or other antimicrobial agents represents a strategy to combat drug-resistant microorganisms. nih.gov This approach can create dual-action molecules that may possess enhanced efficacy or the ability to overcome existing resistance mechanisms. nih.gov
A notable example is the synthesis of fluoroquinolone-flavonoid hybrids. nih.gov In one study, twenty-one such hybrids were synthesized based on a pharmacophore model designed to inhibit bacterial topoisomerases. nih.gov The research found that some of the resulting hybrids exhibited significant antibacterial activity against drug-resistant strains. nih.gov For example, a naringenin-ciprofloxacin hybrid was found to be substantially more active than ciprofloxacin (B1669076) alone against several microbial strains. nih.gov Further investigation confirmed that active compounds could potently inhibit both DNA gyrase and efflux pumps, demonstrating a desired dual mode of action. nih.gov
The synthesis of 1,2,3-triazole-linked chalcone (B49325) and flavone hybrids has also yielded compounds with significant antimicrobial properties. nih.gov In a study, a series of these hybrids were synthesized via click chemistry and evaluated for their activity against a panel of Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov Several of the synthesized compounds showed promising antibacterial and antifungal activity when compared to standard drugs. nih.gov For instance, compounds 10a , 10c , and 10d demonstrated notable antibacterial effects, while others showed good antifungal activity. nih.gov
Research has also explored the antibacterial activity of substituted flavones, 4-thioflavones, and 4-iminoflavones. nih.gov These compounds, featuring substitutions of halogens, methyl, methoxy (B1213986), and nitro groups, were tested against bacteria such as Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. The study noted that 4-thioflavones and 4-iminoflavones generally exhibited higher antibacterial activity than their corresponding flavone analogues. nih.gov
Table 2: Research Findings on Flavone-Antimicrobial Hybrids
| Hybrid Class | Target | Key Findings |
| Fluoroquinolone-Flavonoid Hybrids | Drug-Resistant Bacteria and Fungi | Naringenin-ciprofloxacin hybrid showed significantly better activity than ciprofloxacin against E. coli, B. subtilis, S. aureus, and C. albicans. nih.gov |
| 1,2,3-Triazole Linked Chalcone and Flavone Hybrids | Bacteria and Fungi | Certain synthesized hybrids displayed promising antibacterial activity, while others showed good antifungal activity against various tested strains. nih.gov |
| Substituted Flavones and Analogues | Bacteria | 4-Thioflavones and 4-iminoflavones were generally more active than the corresponding flavones against several bacterial species. nih.gov |
Rational Design of Multi-Targeting Hybrid Molecules
The complexity of many diseases, which often involve multiple pathological factors, has driven the shift from a "one-target, one-drug" paradigm to the development of multi-target-directed ligands (MTDLs). nih.govacs.org Rational design is a key strategy in creating these molecules, where different pharmacophores are combined into a single chemical entity to modulate multiple targets simultaneously. nih.govacs.org This approach aims to improve therapeutic efficacy and safety compared to single-target agents. acs.org
In the context of flavonoids, rational design involves a systematic investigation of structure-activity relationships to identify the key structural features necessary for interacting with multiple desired targets. nih.govnih.gov For example, in research aimed at Alzheimer's disease, a strategic approach was used to design flavonoids capable of targeting oxidative stress, acetylcholinesterase, and amyloid-β aggregation. nih.gov By systematically modifying the flavonoid framework, researchers could develop a promising multi-functional molecule whose versatile activities were confirmed to be driven by its specific chemical properties and direct interactions with the pathogenic factors. nih.govnih.gov
Molecular hybridization through techniques like click chemistry is a powerful tool in the rational design of MTDLs. researchgate.netresearchgate.net This strategy allows for the precise covalent linking of a flavonoid scaffold with another pharmacophore, such as a 1,2,4-triazole (B32235) or a coumarin (B35378) moiety, to create a hybrid with the potential to act on multiple biological targets. researchgate.net The design process is often supported by molecular docking studies, which can predict how the synthesized hybrid molecules will bind to their intended targets, thereby guiding the synthesis of compounds with favorable binding affinities. nih.govresearchgate.net This integrated approach of computational modeling and chemical synthesis is fundamental to the rational development of novel multi-target agents. researchgate.net
Structural Analysis and Conformational Studies of Flavone C,c Diglycosides
Detailed Analysis of Glycosidic Linkages and Positions (e.g., C-6 vs. C-8)
Distinguishing between 6-C and 8-C glycosidic flavonoids can be achieved using positive ion fast atom bombardment and tandem mass spectrometry. scispace.comuantwerpen.be The fragmentation patterns observed in mass spectrometry provide key insights. For instance, in di-C-glycosyl flavonoids, the 6-C-sugar moiety typically undergoes more extensive fragmentation than the 8-C sugar. mdpi.com This differential fragmentation allows for the determination of the specific attachment points of the sugar units. Furthermore, high-performance liquid chromatography-electrospray ionization-tandem ion trap mass spectrometry (HPLC-ESI-IT-MSn) in negative ion mode has been systematically used to study the fragmentation patterns of flavone (B191248) di-C-glycoside standards. nih.gov This technique has revealed that structure-diagnostic fragments related to glycosylation types and positions are highly dependent on the sugar configurations at C-6 and C-8. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable technique for analyzing glycosidic linkages. Rotational isomerism, which arises from restricted bond rotation, is a phenomenon observed in some C-glycosyl flavonoids and is identifiable by signal duplication in NMR spectra. researchgate.net This restricted rotation is often caused by bulky steric hindrance from substituents at position 7 and the sugar moieties themselves. researchgate.net
Conformational Preferences and Flexibility of the Glycosyl Units
Molecular dynamics (MD) simulations and NMR spectroscopy are routinely employed to investigate the conformational landscape of these glycosylated compounds. nih.gov Studies have shown that for many flavonoid-O-glycosides, the major conformations adopt an exo/anti arrangement, which minimizes steric hindrance and maximizes stereoelectronic stability. nih.gov While C-glycosides are generally more stable than O-glycosides due to the robust C-C bond, the principles of conformational preference still apply. nih.govresearchgate.net The flexibility of the glycosyl units can be influenced by the site of glycosylation. For example, in studies comparing flavonoid-CF2-glycosides, flavonoid-7-CF2-glycosides displayed more flexibility than their 3-CF2 and 5-CF2 counterparts. nih.govacs.org
Influence of Substituents on Overall Molecular Architecture
Substituents on the B ring of the flavone, for instance, can impact the rotation around the bond connecting it to the C ring. nih.gov Di-substitution on the B ring can hinder free rotation, leading to a more biased conformation. nih.gov Similarly, substituents on the A ring, such as a methoxy (B1213986) group at C-7, can create steric hindrance with the sugar moieties, leading to restricted rotation and the observation of rotational isomers in NMR spectra. researchgate.net In contrast, a hydroxyl group at C-7 may not induce the same level of steric clash. researchgate.net
The type of sugar and the linkages between them in di-glycosides also play a crucial role. The fragmentation pathways in mass spectrometry are influenced by the nature of the interglycosidic bonds, such as (1→2) or (1→6) linkages. mdpi.comacs.org
Computational Modeling for Conformational Landscape Exploration
Computational modeling has become an indispensable tool for exploring the complex conformational landscapes of flavone C,C-diglycosides. Techniques such as conformational searches using molecular mechanics and molecular dynamics (MD) simulations provide valuable insights into the stable conformations and dynamic behavior of these molecules. nih.govnih.gov
These computational methods allow for the systematic exploration of the potential energy surface, identifying low-energy conformers and the energetic barriers between them. For example, conformational searches can reveal how modifications, such as replacing an oxygen atom with a CF2 group in the glycosidic linkage, affect the potential energy and stability of the molecule. nih.govacs.org
MD simulations can further probe the stability, flexibility, and compactness of flavone C,C-diglycoside complexes with biological targets. nih.gov By analyzing parameters like the root mean square fluctuation (RMSF) and solvent accessible surface area (SASA), researchers can gain a deeper understanding of how these molecules interact with proteins and how their conformational behavior influences their biological activity. nih.gov For instance, lower fluctuations in the active region of an enzyme upon binding of a flavonoid glycoside can indicate good conformational behavior and enhanced stability of the complex. nih.gov
Investigation of Mechanistic Aspects of Flavone C,c Diglycoside Interactions
Enzyme Inhibition Mechanisms
Flavone (B191248) C,C-diglycosides have demonstrated the ability to inhibit various enzymes, playing a crucial role in their pharmacological effects. The unique structural feature of the C-C bond between the aglycone and the sugar moiety influences their inhibitory potential and specificity.
β-Lactamase Inhibition (e.g., Metallo-β-lactamases)
Metallo-β-lactamases (MBLs) are zinc-dependent enzymes that confer bacterial resistance to a broad spectrum of β-lactam antibiotics, including carbapenems, which are often reserved as last-resort treatments. nih.govnih.gov These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotics ineffective. nih.govrsc.org The rise of MBL-producing bacteria poses a significant threat to global health, necessitating the development of effective inhibitors. nih.gov
While research on the direct inhibition of MBLs by flavone C,C-diglycosides is an emerging area, the general class of flavonoids has shown potential as MBL inhibitors. The inhibitory mechanism often involves the chelation of the essential zinc ions in the active site of the enzyme. mdpi.comresearchgate.net Compounds with the ability to bind to these zinc ions can disrupt the catalytic activity of MBLs, thereby restoring the efficacy of β-lactam antibiotics. rsc.orgmdpi.com The complex structure of flavone C,C-diglycosides, with their multiple hydroxyl groups, may contribute to their ability to interact with and inhibit these critical bacterial enzymes.
Topoisomerase Inhibition
Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. umed.pl They are vital targets for anticancer and antibacterial therapies. umed.pl Certain flavonoids have been identified as potent inhibitors of topoisomerases, acting as either catalytic inhibitors or poisons that stabilize the enzyme-DNA cleavage complex, leading to DNA strand breaks and cell death. umed.pl
Studies have shown that glycosylated flavones can act as selective inhibitors of topoisomerase IV, an essential enzyme in bacteria. nih.govnih.gov For instance, certain quercetin (B1663063) derivatives glycosylated at the C-3 position were found to promote Escherichia coli topoisomerase IV-dependent DNA cleavage. nih.govnih.gov One of the most active compounds, rutin, also hindered the decatenation activity of topoisomerase IV. nih.govnih.gov Notably, these compounds did not show significant activity against E. coli DNA gyrase or mammalian topoisomerase II, indicating their specificity for topoisomerase IV. nih.govnih.gov This selectivity suggests that the flavone structure can be a foundation for developing targeted antibacterial agents. nih.govnih.gov
Molecular Basis of Cellular Interactions
The biological effects of flavone C,C-diglycosides are rooted in their interactions with various cellular components and pathways. These interactions can lead to the modulation of signaling cascades and alterations in cell membrane properties.
Modulation of Cellular Signaling Pathways
Flavonoids are recognized for their ability to modulate a variety of cellular signaling pathways crucial for cell survival, proliferation, and inflammation. nih.gov Evidence suggests that flavonoids and their metabolites can influence protein kinase and lipid kinase signaling pathways, including the phosphatidylinositol-3 kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. nih.gov By altering the phosphorylation state of target molecules within these pathways, flavonoids can significantly impact cellular functions. nih.gov
Specifically, flavone aglycones have been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages. nih.gov They can reduce the production of tumor necrosis factor-α (TNF-α) and inhibit the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation. nih.gov The deglycosylation of flavones appears to be crucial for this anti-inflammatory activity, as aglycones are more effective than their glycoside counterparts. nih.gov This increased activity is linked to enhanced cellular uptake of the less polar aglycones. nih.gov
Interactions with Bacterial Cell Membranes
The interaction of flavonoids with bacterial cell membranes is a key aspect of their antimicrobial activity. While the precise mechanisms for flavone C,C-diglycosides are still under investigation, flavonoids, in general, are known to affect bacterial membrane integrity and function. Some flavonoids can disrupt the membrane potential and inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the cell.
Furthermore, the metabolism of flavonoids by gut microbiota is a critical factor influencing their biological effects. nih.gov Intestinal microbes can hydrolyze flavonoid glycosides to their more readily absorbed aglycone forms. nih.gov This biotransformation not only affects their bioavailability but can also generate metabolites with altered or enhanced biological activities. nih.gov
Antioxidant Mechanisms at the Molecular and Cellular Level
Flavone C,C-diglycosides possess significant antioxidant properties, which contribute to their protective effects against oxidative stress-related damage. Their antioxidant capacity is attributed to their ability to scavenge free radicals, chelate metal ions, and modulate cellular antioxidant defense systems.
The antioxidant activity of flavonoids is largely mediated by their hydroxyl groups, which can donate a hydrogen atom to free radicals, thereby neutralizing them. nih.gov They can also chelate metal ions like iron and copper, which are involved in the generation of reactive oxygen species (ROS). nih.govresearchgate.net Studies have shown that 7-O-glycosylation of flavones can enhance their ability to coordinate with iron. wur.nlresearchgate.net
Anti-inflammatory Pathways and Modulation of Inflammatory Mediators
Flavone C,C-diglycosides have demonstrated notable anti-inflammatory properties by targeting key components of the inflammatory cascade. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and the downregulation of inflammatory signaling pathways.
One of the primary pathways modulated by these compounds is the nitric oxide (NO) signaling pathway. nih.gov In studies using lipopolysaccharide (LPS)-stimulated macrophage cells, a model for inducing an inflammatory response, flavone C,C-diglycosides have been shown to significantly inhibit the production of NO. nih.gov This inhibition is crucial as excessive NO production is a hallmark of chronic inflammation. The reduction in NO levels is often linked to the downregulation of the enzyme inducible nitric oxide synthase (iNOS). nih.govsemanticscholar.org
Furthermore, flavone C,C-diglycosides influence the production of other key inflammatory mediators. They have been found to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are potent inflammatory molecules. nih.govsemanticscholar.org The anti-inflammatory effects of flavone aglycones, the non-sugar part of the molecule, are also well-documented. They have been shown to reduce the release of tumor necrosis factor-alpha (TNF-α) and the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key transcription factor that governs the expression of many inflammatory genes. nih.govresearchgate.net While the glycosidic form can sometimes have reduced activity compared to the aglycone, the C-glycoside structure is significant for its bioavailability and specific interactions. nih.govmdpi.com
Several specific flavone di-C-glycosides, such as lucenin-2, vicenin-2, and stellarin-2, isolated from Korthalsella japonica (Camellia mistletoe), have been identified as potent anti-inflammatory agents. nih.govsemanticscholar.org These compounds significantly inhibited NO production and reduced iNOS and COX-2 expression in LPS-stimulated RAW 264.7 cells. nih.govsemanticscholar.org Another flavone C-glycoside, isoorientin, has been shown to be a selective inhibitor of COX-2. researcher.life
The table below summarizes the effects of select flavone C,C-diglycosides on key inflammatory mediators.
| Compound/Extract | Target | Effect | Cell Line |
| Lucenin-2 | Nitric Oxide (NO) | Inhibition | RAW 264.7 |
| Vicenin-2 | Nitric Oxide (NO) | Inhibition | RAW 264.7 |
| Stellarin-2 | Nitric Oxide (NO) | Inhibition | RAW 264.7 |
| K. japonica Extract | iNOS, COX-2 | Reduced Expression | RAW 264.7 |
| Isoorientin | COX-2 | Selective Inhibition | Not Specified |
Role in Plant-Pathogen Interactions and Defense Responses (e.g., against nematodes)
Flavone C,C-diglycosides play a crucial role in the defense mechanisms of plants against various pathogens, including nematodes. frontiersin.org These compounds can act as phytoalexins, which are antimicrobial compounds that accumulate in plant tissues upon pathogen infection. nih.gov
In the context of plant-nematode interactions, flavone C,C-diglycosides have been shown to possess nematicidal activity. mdpi.comresearchgate.net For instance, schaftoside (B1680920) and isoschaftoside (B191611), isolated from the tubers of Arisaema erubescens, exhibited significant toxicity against the root-knot nematode Meloidogyne incognita. mdpi.comnih.gov Schaftoside, in particular, demonstrated a level of toxicity comparable to the commercial pesticide carbofuran. mdpi.com
The defensive role of these compounds can be multifaceted. They can act as repellents, deterring nematodes from penetrating the plant roots. frontiersin.org Additionally, they can have direct toxic effects on the nematodes, leading to mortality. frontiersin.orgmdpi.com Research on oats has shown that the induction of flavone-C-glycosides, such as an O-methyl-apigenin-C-deoxyhexoside-O-hexoside, upon infection by nematodes like Heterodera avenae and Pratylenchus neglectus, significantly reduced the nematode population. frontiersin.org Pre-treatment of plants with methyl jasmonate, a defense hormone, which induces the production of these flavonoids, also resulted in a lower nematode presence inside the roots. frontiersin.org
The effectiveness of these compounds in plant defense highlights their potential as natural alternatives to synthetic nematicides, which often have environmental concerns. mdpi.com The table below details the nematicidal activity of specific flavone C-glycosides.
| Compound | Target Nematode | Activity (LC50) | Source |
| Schaftoside | Meloidogyne incognita | 114.66 µg/mL | Arisaema erubescens |
| Isoschaftoside | Meloidogyne incognita | 323.09 µg/mL | Arisaema erubescens |
| O-methyl-apigenin-C-deoxyhexoside-O-hexoside | Heterodera avenae, Pratylenchus neglectus | Nematicidal | Oats |
Biosynthesis, Biotransformation, and Metabolic Engineering of Flavone C,c Diglycosides
Characterization of Biosynthetic Enzymes and Pathways
The biosynthesis of flavone (B191248) C,C-diglycosides is a specialized branch of the broader flavonoid pathway, involving a series of enzymatic reactions that build upon the central flavanone (B1672756) precursors. A key step is the formation of 2-hydroxyflavanones from flavanones, a reaction catalyzed by flavanone 2-hydroxylase (F2H), which is often a cytochrome P450 enzyme. This 2-hydroxylation is a prerequisite for the subsequent C-glycosylation in many plant species.
C-Glycosyltransferase Enzymes
The central players in the formation of flavone C-glycosides are the C-glycosyltransferases (CGTs), a specific group of UDP-dependent glycosyltransferases (UGTs). These enzymes catalyze the attachment of a sugar moiety, typically from a UDP-sugar donor like UDP-glucose, to the flavonoid aglycone.
Plant CGTs can be broadly categorized into two types based on their substrate preference. Type I CGTs act on 2-hydroxyflavanones, which are subsequently dehydrated, either spontaneously or enzymatically, to form the corresponding flavone C-glycoside. nih.gov In contrast, Type II CGTs can directly glycosylate the flavone aglycone.
The formation of di-C-glycosides involves sequential glycosylation steps. For instance, in the biosynthesis of schaftoside (B1680920) and isoschaftoside (B191611), a mono-glucosylated 2-hydroxyflavanone (B13135356) intermediate is first formed, which then undergoes further C-arabinosylation before dehydration to the final di-C-glycosyl flavone.
A number of CGTs involved in flavone C-glycoside biosynthesis have been identified and characterized from various plant species. These enzymes exhibit diversity in their substrate specificity and the types of glycosidic linkages they form.
| Enzyme | Source Organism | Substrate(s) | Product(s) |
|---|---|---|---|
| UGT708D1 | Glycine max (Soybean) | Chrysin (B1683763), Luteolin (B72000) | Chrysin 6-C-β-D-glucoside |
| GtUF6CGT1 | Gentiana triflora (Japanese gentian) | Chrysin, Luteolin | Chrysin 6-C-β-D-glucoside |
| ScCGT1 | Stenoloma chusanum (Fern) | Phloretin, 2-hydroxynaringenin, 2-hydroxyeriodictyol | Nothofagin, Vitexin (B1683572), Isovitexin (B1672635) |
| FcCGT (UGT708G1) | Fortunella crassifolia (Kumquat) | 2-hydroxyflavanones, Phloretin, mono-C-glucosides | di-C-glucosides |
| CuCGT (UGT708G2) | Citrus unshiu (Satsuma mandarin) | 2-hydroxyflavanones, Phloretin, mono-C-glucosides | di-C-glucosides |
Regioselectivity in Glycosylation
A critical aspect of CGT function is their regioselectivity, which dictates the position of glycosylation on the flavonoid A-ring, almost exclusively at the C-6 or C-8 positions. nih.gov This precise control is determined by the enzyme's three-dimensional structure and the specific amino acid residues within its active site.
For example, mutational analysis of the Medicago truncatula glycosyltransferase UGT71G1 has shown that specific amino acid changes can alter its regioselectivity for flavonoid glycosylation. nih.gov Similarly, structural modeling and mutagenesis of ScCGT1 from the fern Stenoloma chusanum suggest that the synergistic action of a conserved histidine (His26) and aspartate (Asp14) residue is crucial for initiating the glycosylation reaction. nih.gov The orientation and stabilization of the substrate within the active site, often through hydrogen bonding and hydrophobic interactions, guides the sugar moiety to either the C-6 or C-8 carbon, leading to the synthesis of specific isomers like vitexin (C-8) and isovitexin (C-6).
Genetic Engineering for Enhanced Production in Plants or Microbial Hosts
The potential health benefits of flavone C-glycosides have driven efforts to produce these compounds in large quantities using metabolic engineering approaches. Both plant and microbial systems, particularly Escherichia coli, have been engineered for this purpose. frontiersin.org
A common strategy in E. coli involves the heterologous expression of the necessary biosynthetic genes, including those for the flavonoid backbone, the activating F2H, and the specific CGTs. nih.gov To enhance yields, the endogenous pathways of the microbial host are often modified to increase the supply of essential precursors, such as malonyl-CoA and the required UDP-sugars.
For instance, to boost the intracellular pool of UDP-glucose, genes for glucokinase (glk), phosphoglucomutase (pgm2), and glucose 1-phosphate uridylyltransferase (galU) have been co-expressed. nih.gov This, combined with the expression of a glucose facilitator diffusion protein (glf), has been shown to significantly increase the production of chrysin 6-C-β-D-glucoside. nih.gov
| Engineered Host | Key Genes Expressed | Target Compound | Reported Titer |
|---|---|---|---|
| E. coli | UGT708D1, glk, pgm2, galU, glf | Chrysin 6-C-β-D-glucoside | ~10 mg/L |
| E. coli | GtUF6CGT1, glk, pgm2, galU, glf | Chrysin 6-C-β-D-glucoside | ~14 mg/L |
| E. coli | CjFNS I/F2H, ScCGT1-P164T | Vitexin and Isovitexin | Not specified |
| E. coli | ScCGT1-P164T | Nothofagin (from phloretin) | 38 mg/L |
These studies demonstrate the feasibility of using engineered microbes as cell factories for the sustainable production of valuable flavone C-glycosides. researchgate.net
Biotransformation Studies and Metabolite Identification
Understanding the metabolic fate of flavone C,C-diglycosides is crucial for evaluating their bioavailability and biological activity. Biotransformation studies, often using in vitro models such as human liver microsomes (HLM) or Caco-2 cell monolayers, are employed to identify the metabolites formed upon ingestion. nih.gov
These studies have revealed that the glycosylation pattern significantly influences metabolism. For example, mono-C-glycosyl flavones like orientin (B1677486), isoorientin, vitexin, and isovitexin are readily metabolized by UGTs in HLM, leading to the formation of various mono-glucuronides. nih.gov In contrast, di-C-glycosyl flavones such as schaftoside and isoschaftoside appear to be more resistant to metabolism by these liver enzymes. nih.gov
The identification of these metabolites is typically achieved through advanced analytical techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS). nih.govexlibrisgroup.com This allows for the comprehensive characterization of the complex profiles of C-glycosyl flavones and their metabolic products in biological samples and plant extracts. For instance, a detailed analysis of wheat germ identified 72 different flavone C-glycosyl derivatives, highlighting the structural complexity within this compound class. exlibrisgroup.com
Ecological and Physiological Roles in Plants
Flavone C,C-diglycosides fulfill a variety of important ecological and physiological functions in plants. Their accumulation is often associated with responses to environmental stress. nih.gov The C-C bond makes them more stable against hydrolysis by acids and glycosidases compared to their O-glycoside counterparts, which is advantageous for long-term physiological roles. nih.gov
Key functions include:
UV Protection: Like other flavonoids, they accumulate in epidermal tissues and act as UV filters, protecting the plant's photosynthetic machinery and DNA from damaging radiation.
Antioxidant Activity: These compounds are potent antioxidants, capable of scavenging reactive oxygen species (ROS) generated during periods of abiotic stress such as drought, high salinity, and extreme temperatures. nih.gov This antioxidant capacity helps to mitigate cellular damage. nih.gov
Defense and Allelopathy: Some flavone C,C-diglycosides are involved in plant defense against pathogens and herbivores. Additionally, they can act as allelopathic agents, exuded from the roots to inhibit the growth of competing plants or parasitic weeds.
Growth and Development: Flavonoids, including C-glycosides, are implicated in various developmental processes. They can influence auxin transport, which is critical for root architecture, and are essential for processes like male fertility in some species, where specific glycosides are required for proper pollen tube growth. biorxiv.org
The diverse functions of these compounds underscore their importance for plant survival and adaptation to a changing environment. nih.govnih.gov
Computational and Theoretical Approaches in Flavone C,c Diglycoside Research
Molecular Docking and Dynamics Simulations for Target Binding
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is crucial for understanding how flavone (B191248) C,C-diglycosides interact with biological targets, such as enzymes and receptors, at the molecular level. By simulating the binding process, researchers can identify key amino acid residues involved in the interaction and estimate the binding affinity, often expressed as a binding score or energy.
For instance, molecular docking studies on flavone C-glycosides from Dypsis pembana leaves have been used to complement in vitro cytotoxicity assays against the HepG-2 cancer cell line. nih.gov Compounds like vicenin-II, isovitexin (B1672635), vitexin (B1683572), and orientin (B1677486) were docked against topoisomerase IIα. The results showed a strong correlation between their cytotoxic activity (IC₅₀ values) and their binding scores, suggesting that their anticancer effect is mediated through the inhibition of this enzyme. nih.gov Vicenin-II, the most potent compound in vitro, also exhibited the best binding affinity in the docking simulations. nih.gov Similarly, studies on Cassia auriculata identified two flavone C-glycosides, lucenin-II and stellarin-II, as potential inhibitors of phosphodiesterase-5 (PDE5). nih.gov Docking analysis revealed that these compounds form significant interactions with key residues like Phe786 and Phe820 in the enzyme's catalytic site. nih.gov
Following molecular docking, molecular dynamics (MD) simulations provide a deeper understanding of the stability and conformational dynamics of the ligand-protein complex over time. MD simulations, often run for nanoseconds, can confirm the stability of the binding pose predicted by docking and reveal fluctuations in the protein structure upon ligand binding. nih.govmdpi.com In the study of PDE5 inhibitors, 100-nanosecond MD simulations showed that the complexes of lucenin-II and stellarin-II with the enzyme were structurally stable and compact. nih.gov Likewise, MD simulations of flavonoid C-glycosides like orientin and vitexin with protein tyrosine phosphatase 1B (PTP1B) revealed high stability and favorable binding energies, suggesting they are outstanding potential inhibitors. nih.gov
Table 1: Correlation of In Vitro Cytotoxicity and Molecular Docking Scores of Flavone C-Glycosides against Topoisomerase IIα Data sourced from a study on compounds isolated from Dypsis pembana. nih.gov
| Compound | IC₅₀ (µg/mL) against HepG-2 | Binding Score (kcal/mol) | Key Interactions |
| Vicenin-II | 14.38 | -8.52 | H-bonds with Lys89, Gln131 |
| Isovitexin | 15.39 | -7.51 | Not specified |
| Vitexin | 47.93 | -7.88 | π-H bond with Ala144 |
| Orientin | 82.98 | -7.83 | Not specified |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are widely used to predict the activity of new compounds and to understand which structural features are important for their biological function. mdpi.com In the context of flavone C-glycosides, QSAR studies can help in designing new derivatives with enhanced potency. A QSAR model is typically built by calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a series of compounds with known activities. Statistical methods are then used to build an equation that correlates these descriptors with the activity. mdpi.com For example, QSAR models have been successfully developed for flavonoids to predict their inhibitory activity against enzymes like pancreatic lipase, a target for anti-obesity drugs. mdpi.com
Pharmacophore modeling is another important computational tool that identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for a molecule to bind to a specific target. This "pharmacophore" represents the key interaction points between a ligand and its receptor. Once a pharmacophore model is developed from a set of active compounds, it can be used as a 3D query to search databases for new molecules that fit the model, potentially leading to the discovery of novel scaffolds. nih.gov The addition of a triazole ring between a flavone and glycoside moieties, for instance, can be analyzed through its contribution to the pharmacophoric features, potentially improving metabolic stability compared to more common O-glycosidic bonds. nih.gov
Quantum Chemical Calculations for Reactivity and Spectroscopic Properties
Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, stability, and reactivity of molecules. nih.govnih.gov Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are used to calculate various molecular properties. dergipark.org.tr These calculations are valuable for understanding the intrinsic properties of flavone C,C-diglycosides that govern their biological interactions.
By analyzing properties such as the electrostatic surface potential (ESP) and Mulliken charges, researchers can predict the most likely sites for electrophilic and nucleophilic attacks, thus gaining insight into molecular reactivity. nih.govresearchgate.net For flavonols, quantum chemical calculations have been used to characterize their interaction with other molecules, identifying potential recognition sites and determining the strength of these interactions. nih.gov This information is critical for understanding how these compounds bind to biological targets.
Furthermore, quantum chemistry is used to predict spectroscopic properties, including IR, NMR, and UV-Vis spectra. dergipark.org.trresearchgate.net Calculated spectra can be compared with experimental data to confirm the structure of isolated compounds. dergipark.org.tr For example, time-dependent DFT (TD-DFT) calculations can predict UV-Vis absorption wavelengths, helping to interpret the electronic transitions responsible for the observed spectra. researchgate.net These theoretical approaches provide a powerful complement to experimental spectroscopic techniques for the structural elucidation of complex natural products like flavone C-glycosides. nih.govresearchgate.net
Virtual Screening for Discovery of Novel Flavone C-Glycoside Scaffolds
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.govpeerj.com This method significantly reduces the time and cost associated with drug discovery by prioritizing compounds for experimental testing.
Structure-based virtual screening is a common approach where 3D structures of compounds are docked into the binding site of a target protein. nih.gov A scoring function is used to estimate the binding affinity, and the top-scoring compounds are selected as potential hits. This methodology has been applied to screen flavonoid libraries for inhibitors of various therapeutic targets. For example, a virtual screening of thousands of flavonoids was performed to identify potential inhibitors of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), a target for neurodegenerative diseases. nih.govpeerj.com This process led to the shortlisting of promising candidates which were then subjected to further computational analysis, such as MD simulations and pharmacokinetic property prediction. nih.gov Similarly, in silico modification of the flavonol fisetin (B1672732) was used to develop novel inhibitors of cyclin-dependent kinase 6 (CDK6), a key enzyme in the cell cycle and a target in cancer therapy. biointerfaceresearch.com
This powerful approach can be readily applied to discover novel flavone C-glycoside scaffolds. By starting with a known active C-glycoside, virtual libraries of related structures can be generated and screened against a specific target. The hits from this process can then be synthesized and tested experimentally, accelerating the development of new and more effective therapeutic agents derived from this important class of natural products.
Future Research Directions and Translational Opportunities in Flavone C,c Diglycosides
Development of Novel Analytical Techniques for Complex Mixtures
The characterization of flavone (B191248) C,C-diglycosides within complex botanical extracts remains a significant analytical challenge. The commercial unavailability of pure standards for many of these compounds further complicates their identification and quantification. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) has emerged as a rapid and sensitive method for analyzing these compounds, requiring only small sample amounts. researchgate.net Specifically, HPLC with electrospray ionization and tandem ion trap mass spectrometry (HPLC-ESI-IT-MSn) in negative ion mode has proven to be a powerful technique for elucidating the structures of flavone C-glycosides by examining their fragmentation patterns. nih.govresearchgate.net
Future research should focus on refining these techniques to enhance their resolving power and sensitivity. The development of novel multi-stage tandem mass spectrometry (MSn) methods will be crucial for confidently assigning fragmentation pathways and ion structures. researchgate.net By establishing hierarchical fragmentation rules, it is possible to identify the nature of the sugar moieties (e.g., hexoses or pentoses) and their attachment points at the C-6 and C-8 positions of the flavone core. nih.govresearchgate.net Further exploration of how the configuration of these sugar residues influences fragmentation patterns will lead to more accurate structural identification. nih.gov
| Analytical Technique | Application in Flavone C,C-Diglycoside Analysis | Key Advantages |
| HPLC-ESI-IT-MSn | Structural elucidation and characterization of fragmentation patterns. nih.govresearchgate.net | High sensitivity, requires small sample volume, provides detailed structural information. researchgate.net |
| UPLC-PDA-ESI/HRMSn | Comprehensive characterization of C-glycosyl flavones in complex mixtures like wheat germ. nih.gov | High resolution and mass accuracy for confident identification. |
| Capillary Zone Electrophoresis | Separation and qualitative analysis of flavone C-glycosides. acs.org | High separation efficiency. |
Targeted Synthesis of High-Value C,C-Diglycosides
The limited availability of many flavone C,C-diglycosides from natural sources necessitates the development of efficient and targeted synthetic strategies. While general methods for flavone synthesis, such as the Allan-Robinson reaction, have been established, the stereoselective introduction of two different C-linked sugar moieties presents a considerable synthetic hurdle. biomedres.us The synthesis of flavone C-glycoside derivatives can be achieved using naturally occurring compounds like isovitexin (B1672635) and vitexin (B1683572) as starting materials. google.com
Future efforts in this area should focus on developing novel synthetic methodologies that allow for precise control over the regioselectivity and stereoselectivity of C-glycosylation. This could involve the use of advanced catalytic systems and protecting group strategies. The ability to synthesize a diverse library of flavone C,C-diglycosides will be invaluable for structure-activity relationship (SAR) studies and for producing sufficient quantities of high-value compounds for preclinical and clinical evaluation.
Exploration of Synergistic Effects in Multi-Component Systems
Flavonoids often occur in nature as complex mixtures, and their biological effects may be the result of synergistic interactions between different components. Research has shown that certain flavonoids can act synergistically with conventional drugs, such as the antifungal agent fluconazole, to enhance their efficacy. nih.gov This synergistic action can involve mechanisms like increased intracellular reactive oxygen species (ROS) production, leading to apoptosis in target cells. nih.gov
A promising avenue for future research is the systematic investigation of the synergistic effects of flavone C,C-diglycosides with other phytochemicals or with existing therapeutic agents. This could lead to the development of novel combination therapies with improved efficacy and potentially reduced side effects. High-throughput screening platforms could be employed to test numerous combinations of compounds for synergistic interactions against various disease models.
Advanced Mechanistic Investigations using Systems Biology Approaches
Understanding the precise molecular mechanisms by which flavone C,C-diglycosides exert their biological effects is crucial for their rational development as therapeutic agents. Systems biology approaches, which integrate data from genomics, proteomics, and metabolomics, offer a powerful framework for unraveling the complex interactions between these compounds and biological systems.
For instance, investigating the effects of flavone aglycones and their glycoside counterparts on inflammatory pathways, such as the NF-κB signaling cascade, can provide valuable insights into their anti-inflammatory properties. nih.gov Studies have indicated that the deglycosylation of flavones can enhance their anti-inflammatory activity and absorption. nih.gov Future research should employ systems biology tools to map the signaling pathways modulated by specific flavone C,C-diglycosides and to identify their direct molecular targets. This knowledge will be instrumental in predicting their therapeutic potential and potential off-target effects.
Design of Next-Generation Hybrid Scaffolds for Specific Biological Targets
The flavone scaffold represents a privileged structure in medicinal chemistry, and its modification has led to the development of numerous compounds with diverse biological activities. nih.gov The C-glycosyl moieties of flavone C,C-diglycosides offer unique opportunities for creating next-generation hybrid scaffolds with enhanced properties. The synthesis of 1,2,3-triazole-linked flavonoid analogues has been reported to yield compounds with antitumor activity. nih.gov
Future research in this area should focus on the rational design and synthesis of hybrid molecules that combine the structural features of flavone C,C-diglycosides with other pharmacophores. For example, linking a flavone C,C-diglycoside to a known enzyme inhibitor or a targeting ligand could result in a hybrid compound with improved potency and selectivity. The development of such hybrid scaffolds holds great promise for addressing specific biological targets implicated in a wide range of diseases.
Q & A
What analytical techniques are recommended for structural elucidation and quantification of Flavone base + 3O, C-Pen derivatives in plant metabolomics?
Answer:
- High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): Ideal for separating and quantifying glycosylated flavones, especially when analyzing complex plant extracts. Use reverse-phase columns (C18) with gradient elution (e.g., water-acetonitrile with 0.1% formic acid) to resolve structurally similar derivatives .
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Employ 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm sugar moieties and flavone linkage patterns. For example, the C-Pen substituent in Flavone base + 3O, C-Pen-Hex (BioDeep_00000278860) can be validated via coupling constants in ¹H NMR and HSQC correlations .
- Reference Standards: Cross-validate findings using published SMILES/InChI identifiers (e.g., ) and metabolite databases like PubChem or KNApSAcK .
Level: Basic | Focus: Analytical Methodology
How should researchers design experiments to assess temporal dynamics of Flavone base + 3O, C-Pen derivatives under stress conditions?
Answer:
- Time-Series Sampling: Collect plant tissues at multiple time points (e.g., T1, T2, T3 as in ) to capture biosynthesis flux during stress induction (e.g., drought, pathogen exposure) .
- Controlled Variables: Standardize growth conditions (light, temperature, irrigation) and use biological replicates (n ≥ 5) to minimize environmental noise.
- Multivariate Analysis: Apply PCA or PLS-DA to identify metabolite clusters (e.g., Lut C-hex C-pen vs. Chr C-hex C-pen) and correlate concentration changes with stress markers (e.g., ROS levels) .
Level: Advanced | Focus: Experimental Design
What are the common challenges in synthesizing Flavone base + 3O, C-Pen derivatives, and how can they be addressed?
Answer:
- Glycosylation Efficiency: Low yields in enzymatic synthesis (e.g., glycosyltransferases) due to steric hindrance from the C-Pen group. Mitigate by optimizing reaction pH (6.5–7.5) and using UDP-glucose analogs to enhance stability .
- Purification: Use preparative HPLC with hydrophilic interaction liquid chromatography (HILIC) columns to isolate polar derivatives. Validate purity via HRMS and ¹H NMR .
Level: Basic | Focus: Synthesis Optimization
How can researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects) of Flavone base + 3O, C-Pen derivatives?
Answer:
- Assay Standardization: Control variables such as cell line (e.g., HepG2 vs. RAW264.7), incubation time, and compound concentration ranges (e.g., 1–100 μM).
- Orthogonal Validation: Cross-test using multiple assays (e.g., DPPH radical scavenging, FRAP, and cellular ROS quantification) to confirm bioactivity trends .
- Purity Checks: Verify compound integrity via HPLC-MS before bioassays, as impurities (e.g., deglycosylated byproducts) may skew results .
Level: Advanced | Focus: Data Contradiction Analysis
What methodologies are suitable for investigating synergistic interactions between Flavone base + 3O, C-Pen derivatives and other phytochemicals?
Answer:
- Factorial Experimental Design: Test binary/ternary combinations (e.g., with benzoxazinoids from ) at varying molar ratios to model interaction effects .
- Isobolographic Analysis: Calculate combination indices (CI) to distinguish additive, synergistic, or antagonistic effects. Use dose-response curves (e.g., IC₅₀ values) for precision .
- Metabolomic Profiling: Apply LC-MS/MS to track co-regulation of biosynthetic pathways (e.g., flavonoid and phenylpropanoid networks) under combinatorial treatments .
Level: Advanced | Focus: Synergistic Mechanism Exploration
How can researchers leverage metabolomic datasets (e.g., ) to predict biosynthetic pathways for Flavone base + 3O, C-Pen derivatives?
Answer:
- Pathway Mining Tools: Use KEGG or PlantCyc to map identified derivatives (e.g., Api di-C-pen I/II) onto flavonoid glycosylation pathways.
- Gene Co-Expression Analysis: Correlate metabolite abundance (from LC-MS data) with transcriptomic data (RNA-seq) to pinpoint candidate genes (e.g., UGTs for glycosylation) .
- Knockout Mutants: Validate pathway hypotheses using CRISPR/Cas9-edited plant lines lacking specific glycosyltransferases .
Level: Advanced | Focus: Pathway Elucidation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
